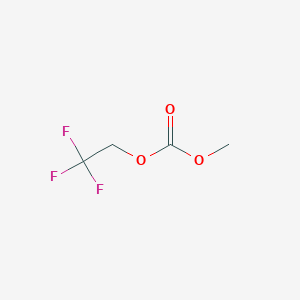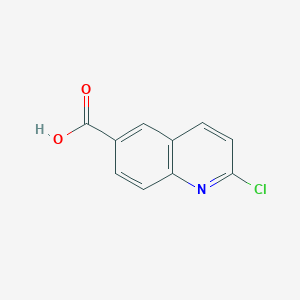![molecular formula C9H8N2O3 B1591759 5-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-carbonsäure CAS No. 1190319-23-3](/img/structure/B1591759.png)
5-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-carbonsäure
Übersicht
Beschreibung
5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring, with a methoxy group at the 5-position and a carboxylic acid group at the 3-position
Wissenschaftliche Forschungsanwendungen
5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It may be used in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
- The primary targets of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid are the fibroblast growth factor receptors (FGFRs) . These receptors (FGFR1–4) play crucial roles in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
- FGFRs consist of extracellular ligand-binding domains, a transmembrane segment, and a cytoplasmic tyrosine kinase domain. Upon binding to fibroblast growth factors (FGFs), FGFRs undergo dimerization and autophosphorylation, activating downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt .
- The compound likely competes with FGFs for binding to FGFRs, preventing receptor activation and subsequent downstream signaling .
- Abnormal FGFR activation due to mutations or amplifications is associated with various cancers, making FGFRs attractive targets for cancer therapy .
- At the molecular and cellular levels, the compound’s action leads to reduced FGFR signaling, impacting cancer cell behavior. It may inhibit proliferation, induce apoptosis, and suppress migration and invasion .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemische Analyse
Biochemical Properties
5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are critical in various cellular processes, including cell proliferation, differentiation, and migration. The compound interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions are crucial as they can modulate the FGFR signaling pathway, which is often implicated in cancer progression.
Cellular Effects
The effects of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid on cells are profound. It has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Additionally, the compound significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-cancer agent. The compound influences cell signaling pathways, particularly the FGFR pathway, which is involved in various cellular processes such as gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid exerts its effects by binding to the FGFRs, leading to the inhibition of their kinase activity . This binding prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby blocking the downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . These pathways are crucial for cell survival, proliferation, and migration, and their inhibition can lead to reduced tumor growth and metastasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid have been observed to change over timeIn vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and migration
Dosage Effects in Animal Models
The effects of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, some adverse effects have been observed, including weight loss and mild hepatotoxicity. These findings suggest a narrow therapeutic window, emphasizing the need for careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 . The compound’s metabolism results in the formation of several metabolites, which may also contribute to its biological activity. The exact metabolic pathways and the role of these metabolites are still being elucidated.
Transport and Distribution
Within cells and tissues, 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution The compound tends to accumulate in tumor tissues, which may enhance its therapeutic efficacy
Subcellular Localization
The subcellular localization of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs . It may also undergo post-translational modifications that direct it to specific cellular compartments, enhancing its inhibitory effects on the FGFR signaling pathway.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar principles as laboratory synthesis, scaled up for larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The methoxy and carboxylic acid groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce alkyl or aryl groups at the methoxy or carboxylic acid positions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrolopyridine derivatives, such as:
- 1H-pyrrolo[2,3-b]pyridine
- 5-Methoxy-1H-pyrrolo[2,3-b]pyridine
- Pyrrolo[3,4-c]pyridine derivatives
Uniqueness
5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methoxy group and a carboxylic acid group allows for versatile reactivity and potential for diverse applications in research and industry .
Eigenschaften
IUPAC Name |
5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-7-3-2-6-8(11-7)5(4-10-6)9(12)13/h2-4,10H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSHGTKCNSLCGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595945 | |
| Record name | 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-23-3 | |
| Record name | 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















